molecular formula C18H14N2OS B14000054 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-46-3

6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B14000054
CAS No.: 82588-46-3
M. Wt: 306.4 g/mol
InChI Key: SCMNZAULAFJQTM-UHFFFAOYSA-N
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Description

6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a phenyl group attached to the imidazo[2,1-b][1,3]thiazole ring system

Preparation Methods

The synthesis of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylbenzaldehyde with 2-aminothiazole, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and purity.

Chemical Reactions Analysis

6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.

    Cyclization: Intramolecular cyclization reactions can be performed to create more complex ring systems, often using catalysts and specific reaction conditions.

Scientific Research Applications

6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and subsequent gene expression changes . This activation can result in various biological effects, including modulation of metabolic pathways and immune responses.

Comparison with Similar Compounds

6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

Properties

CAS No.

82588-46-3

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C18H14N2OS/c21-12-16-17(19-18-20(16)10-11-22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2

InChI Key

SCMNZAULAFJQTM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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